2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl and Methyl Groups: These groups can be introduced through alkylation reactions using benzyl halides and methyl halides.
Thioxo Group Addition: The thioxo group can be introduced by reacting the imidazolidinone with sulfur-containing reagents.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazolidinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide
- 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-bromophenyl)acetamide
Uniqueness
The presence of the 4-fluorophenyl group in 2-(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potentially enhanced biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(3-benzyl-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-22-18(25)16(11-17(24)21-15-9-7-14(20)8-10-15)23(19(22)26)12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEVBWVXIYOKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.